Ethyl 8-(3-fluorophenyl)-8-oxooctanoate
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Overview
Description
Ethyl 8-(3-fluorophenyl)-8-oxooctanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to an 8-carbon chain, which is substituted with a 3-fluorophenyl group and a keto group at the 8th position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 8-(3-fluorophenyl)-8-oxooctanoate typically involves the esterification of 8-(3-fluorophenyl)-8-oxooctanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to improve efficiency and yield. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The keto group in the compound can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: 8-(3-fluorophenyl)-8-oxooctanoic acid.
Reduction: Ethyl 8-(3-fluorophenyl)-8-hydroxyoctanoate.
Substitution: Various halogenated derivatives of the fluorophenyl group.
Scientific Research Applications
Ethyl 8-(3-fluorophenyl)-8-oxooctanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 8-(3-fluorophenyl)-8-oxooctanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorophenyl group may enhance its binding affinity to certain biological targets, leading to modulation of biochemical pathways. The keto group can participate in hydrogen bonding and other interactions, further influencing its biological activity.
Comparison with Similar Compounds
Ethyl 8-phenyl-8-oxooctanoate: Lacks the fluorine substitution, which may result in different biological activity and reactivity.
Ethyl 8-(4-fluorophenyl)-8-oxooctanoate: Similar structure but with fluorine at the 4th position, potentially altering its chemical and biological properties.
Ethyl 8-(3-chlorophenyl)-8-oxooctanoate: Chlorine substitution instead of fluorine, which may affect its reactivity and interactions.
Uniqueness: Ethyl 8-(3-fluorophenyl)-8-oxooctanoate is unique due to the specific positioning of the fluorine atom on the phenyl ring, which can significantly influence its electronic properties and interactions with biological targets. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.
Properties
IUPAC Name |
ethyl 8-(3-fluorophenyl)-8-oxooctanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FO3/c1-2-20-16(19)11-6-4-3-5-10-15(18)13-8-7-9-14(17)12-13/h7-9,12H,2-6,10-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTCVKASYZCLLEU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCC(=O)C1=CC(=CC=C1)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80645574 |
Source
|
Record name | Ethyl 8-(3-fluorophenyl)-8-oxooctanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80645574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898752-14-2 |
Source
|
Record name | Ethyl 3-fluoro-η-oxobenzeneoctanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898752-14-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 8-(3-fluorophenyl)-8-oxooctanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80645574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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